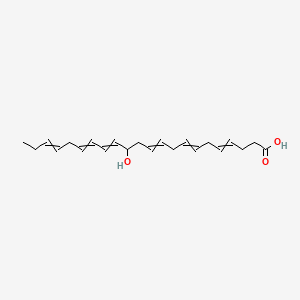

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

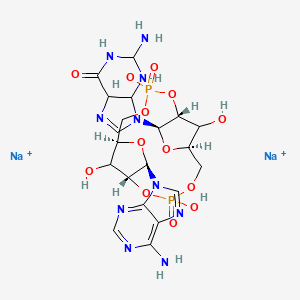

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is a chemical compound . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS, shown to play a major anti-inflammatory role .

Synthesis Analysis

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is an autoxidation product of docosahexaenoic acid (DHA) in vitro. According to Sprecher, in mammals, DHA is synthesized via a retro-conversion process in peroxisomes-the aerobic delta4 desaturation-independent pathway .Molecular Structure Analysis

The molecular formula of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is C22H32O3. Its molecular weight is 344.495 . The InChI key is MBMBGCFOFBJSGT-KUBAVDMBSA-N .Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid include a molecular weight of 344.495 and a molecular formula of C22H32O3. It has a density of 0.9500g/mL and a flash point of 62°C .Aplicaciones Científicas De Investigación

Anti-Inflammatory and Proresolving Actions : A study identified a pathway involving biosynthesis of potent anti-inflammatory and proresolving mediators from docosahexaenoic acid (DHA) by macrophages. These mediators, including 14S-hydroxydocosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid, exhibit potent anti-inflammatory and proresolving activity similar to resolvin E1 and protectin D1 (Serhan et al., 2009).

Metabolism and Biological Production : Another study focused on 17S-HDPAn-6 and 10S,17S-HDPAn-6, potent anti-inflammatory resolvins derived from DPAn-6, analogous in structure and action to DHA-derived resolvins. These resolvins showed potential as drug candidates, and the study explored their metabolic stability and therapeutic profiles (Dangi et al., 2010).

Role in Pulmonary Fibrosis : Research has shown that Protectin DX (10S,17S-dihydroxydocosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid) exerts a potential therapeutic effect on mice with pulmonary fibrosis. It was found to ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice, suggesting its role in the treatment of fibrotic lung diseases (Li et al., 2017).

Conversion and Inhibition in Inflammation : A study on 13S,14S-epoxy-maresin showed that it is converted by human macrophages to maresin 1 (MaR1), and it inhibits leukotriene A4 hydrolase (LTA4H), indicating its role in the resolution of inflammation (Dalli et al., 2013).

Mecanismo De Acción

Target of Action

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is a type of hydroxydocosahexaenoic acid . It is a metabolite produced by metabolism in humans and mice . .

Biochemical Pathways

The compound is a type of acylcarnitine, which are known to play a role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVOKGDVLLIUMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724582 |

Source

|

| Record name | 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |

CAS RN |

90780-53-3 |

Source

|

| Record name | 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)

![(2S)-2,3,3,4,4,5,5-Heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B593869.png)

![4-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-isothiocyanatomethyl]-6-methoxyquinoline](/img/structure/B593876.png)